N,N-diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
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Overview
Description
N,N-diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a complex organic compound that features a unique structure combining a fluorophenyl group, an oxadiazole ring, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide typically involves multiple steps, starting with the formation of the oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the pyrrole moiety with the diethylacetamide group, which can be facilitated by using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N,N-diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism by which N,N-diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and oxadiazole-containing molecules, such as:
- N,N-diethyl-2-(2-(4-(3-fluoropropyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
- N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
Uniqueness
What sets N,N-diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the oxadiazole ring, in particular, can enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,N-diethyl-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-3-22(4-2)16(24)12-23-11-5-6-15(23)18-20-17(21-25-18)13-7-9-14(19)10-8-13/h5-11H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDJGXNJWREUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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